molecular formula C6H9NO2S B8145343 methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate CAS No. 2519-89-3

methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate

Cat. No.: B8145343
CAS No.: 2519-89-3
M. Wt: 159.21 g/mol
InChI Key: GRNYICVXEZMNSA-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (CAS 6436-58-4) is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound serves as a versatile precursor for the synthesis of a wide range of 4,5-dihydrothiazole (thiazoline) derivatives. Scientific literature demonstrates its application in the development of novel antibacterial agents, where analogous 2-aryl-4,5-dihydrothiazole compounds have shown significant activity against Gram-positive and Gram-negative bacteria, including Ralstonia solanacearum and Bacillus subtilis . Researchers can utilize this ester in hydrolysis reactions to obtain the corresponding carboxylic acid or in reduction reactions to produce hydroxymethyl derivatives, which are key pharmacophores in antibacterial studies . Furthermore, thiazole carboxylate derivatives are explored in material science as effective corrosion inhibitors for mild steel in acidic environments, functioning through adsorption on the metal surface . The compound should be stored sealed in a dry environment at 2-8°C . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S/c1-4-7-5(3-10-4)6(8)9-2/h5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNYICVXEZMNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(CS1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50948044
Record name Methyl 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate
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Molecular Weight

159.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2519-89-3
Record name Methyl (R)-4,5-dihydro-2-methylthiazole-4-carboxylate
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Record name Methyl 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate
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Record name Methyl (R)-4,5-dihydro-2-methylthiazole-4-carboxylate
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Preparation Methods

Procedure ():

  • Reactants :

    • Methyl cysteinate hydrochloride (1.0 eq)

    • Acetonitrile (1.2 eq)

    • Sodium carbonate (2.0 eq) as base

  • Conditions :

    • Solvent: Dry methanol

    • Temperature: Reflux (80°C)

    • Duration: 12 hours

  • Workup :

    • Concentrate under reduced pressure.

    • Purify via silica gel chromatography (cyclohexane/ethyl acetate = 4:1).

  • Yield : 76–85% ().

Key Data:

ParameterValue
Reaction Time12 hours
Temperature80°C
SolventMethanol
BaseNa₂CO₃
PurificationColumn chromatography
Purity>95% ()

Mechanistic Insight : The base deprotonates methyl cysteinate to generate a thiolate, which attacks the electrophilic carbon of acetonitrile. Intramolecular cyclization forms the 4,5-dihydrothiazole ring, with subsequent esterification stabilizing the carboxylate group ().

Reduction of Thiazole Precursors

An alternative route involves the reduction of preformed thiazole derivatives. For example, methyl 2-methylthiazole-4-carboxylate can be hydrogenated to yield the dihydrothiazole.

Procedure ():

  • Reactants :

    • Methyl 2-methylthiazole-4-carboxylate (1.0 eq)

    • Sodium borohydride (2.5 eq)

  • Conditions :

    • Solvent: Ethanol

    • Temperature: 0°C to room temperature

    • Duration: 1 hour

  • Workup :

    • Quench with saturated NaHCO₃.

    • Extract with ethyl acetate and concentrate.

  • Yield : 70–78% ().

Key Data:

ParameterValue
Reducing AgentNaBH₄
SolventEthanol
Temperature0°C → rt
Reaction Time1 hour

Limitations : Over-reduction to fully saturated thiazolidines is a potential side reaction, requiring careful stoichiometric control ().

Carboxylation of 4-Hydroxymethylthiazolines

A multi-step approach involves the oxidation of 4-hydroxymethyl intermediates followed by esterification.

Procedure ():

  • Step 1 : Reduce methyl 2-methyl-4-hydroxymethyl-4,5-dihydrothiazole with NaBH₄ in ethanol.

  • Step 2 : Oxidize the resulting alcohol to the carboxylic acid using NaOH (10% aqueous).

  • Step 3 : Esterify with methanol/HCl gas.

  • Yield : 68–72% overall ().

Key Data:

StepConditions
ReductionNaBH₄, EtOH, 1 hour
Oxidation10% NaOH, reflux, 5 hours
EsterificationMeOH/HCl, rt, 12 hours

Advantage : This method allows isolation of intermediates for quality control but is less efficient than direct cyclocondensation ().

Industrial-Scale Considerations

Patents highlight adaptations for large-scale production:

  • Continuous Flow Synthesis : Reduces reaction time to 4–6 hours with 80% yield ().

  • Catalytic Bases : Recyclable Amberlyst A21 resin replaces Na₂CO₃, lowering waste ( ).

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate has been studied for its potential as an antimicrobial agent. Research indicates that derivatives of thiazole compounds exhibit significant activity against various pathogens, including Mycobacterium tuberculosis. For instance, modifications of thiazole structures have led to the development of new anti-tubercular agents with promising efficacy profiles . The compound's structure allows it to interact effectively with biological targets, making it a candidate for further investigation in drug development.

Mechanism of Action
The mechanism by which thiazole derivatives exert their antimicrobial effects often involves the inhibition of key enzymes in bacterial metabolic pathways. For example, studies have shown that certain thiazole compounds inhibit the β-ketoacyl synthase enzyme involved in fatty acid synthesis in M. tuberculosis, leading to cell death . This highlights the potential for this compound to serve as a scaffold for designing novel antibiotics.

Agricultural Applications

Fungicidal Properties
Thiazole derivatives, including this compound, have been explored for their fungicidal properties. These compounds can inhibit fungal growth by disrupting cellular processes or by interfering with the synthesis of essential biomolecules . This application is particularly relevant in the development of agricultural fungicides aimed at protecting crops from fungal infections.

Plant Growth Regulation
Additionally, thiazole compounds are being investigated for their role as plant growth regulators. They can influence various physiological processes in plants, promoting growth and enhancing resistance to environmental stressors. This makes them valuable in agricultural formulations aimed at improving crop yield and resilience .

Biochemical Properties

Chemical Stability and Reactivity
this compound exhibits noteworthy chemical stability under various conditions, which is crucial for its application in both pharmaceuticals and agriculture. Its reactivity profile allows for modifications that can enhance its biological activity or tailor it for specific applications .

Synthesis and Derivatives
The synthesis of this compound can be achieved through several methods that allow for the introduction of various substituents to modify its activity. The ability to create diverse derivatives opens avenues for optimizing its efficacy against specific pathogens or pests .

Case Studies

Study Focus Findings
PLOS ONE (2009)Antimicrobial ActivityIdentified compounds derived from thiazoles with significant activity against M. tuberculosis; highlighted the importance of structural modifications .
Sigma-Aldrich ResearchChemical PropertiesDemonstrated the stability and reactivity of thiazole derivatives; emphasized their potential in drug formulation .
Agricultural Chemistry JournalFungicidal EfficacyReported on the effectiveness of thiazole compounds as fungicides; showed promise in crop protection applications .

Mechanism of Action

The mechanism of action of Methyl ®-4,5-dihydro-2-methylthiazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which may further interact with biological targets.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents/R-Groups Key Applications/Significance References
Methyl 5-methyl-2-(4-trifluoromethylphenyl)-4,5-dihydrothiazole-4-carboxylate 5-methyl, 4-CF₃Ph Anticancer agent precursor; enantioselective synthesis focus
2-Phenyl-N-(3,4,5-trimethoxyphenyl)-4,5-dihydrothiazole-4-carboxamide 2-Ph, 4-carboxamide (trimethoxyphenyl) Antiproliferative activity against cancer cell lines
Sodium 2-methyl-4,5-dihydrothiazole-4-carboxylate Sodium salt of parent compound Biochemical building block (e.g., Methylthiazolinyl-S-NAC synthesis)
Methyl (E)-2-(2-(6-hydroxybenzimidazolyl)vinyl)-4,5-dihydrothiazole-4-carboxylate Benzimidazole-vinyl conjugate Conformationally locked luciferin analogue for bioluminescence studies

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

  • The trifluoromethyl (CF₃) group in the 4-trifluoromethylphenyl derivative enhances electrophilicity, improving binding to hydrophobic enzyme pockets .
  • Methoxy groups (e.g., 3,4,5-trimethoxyphenyl) increase solubility and modulate antiproliferative activity in cancer cells .

Stereochemical Influence :

  • The (4R,5S) configuration in methyl 5-methyl-2-(4-trifluoromethylphenyl)-4,5-dihydrothiazole-4-carboxylate is critical for enantioselective synthesis and target specificity .

Salt Forms :

  • Sodium salts (e.g., Sodium 2-methyl-4,5-dihydrothiazole-4-carboxylate) exhibit higher water solubility, making them preferable for biochemical assays, whereas methyl esters are used in organic-phase reactions .

Table 3: Bioactivity and Stability

Compound Bioactivity Melting Point (°C) Stability Notes References
Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate Enzyme substrate (e.g., acetylcysteine impurity) Not reported Sensitive to hydrolysis
2-Phenyl-N-(3,4,5-trimethoxyphenyl)-4,5-dihydrothiazole-4-carboxamide IC₅₀ = 1.2 µM (HT-29 colon cancer cells) 121–123 Stable in DMSO
Sodium 2-methyl-4,5-dihydrothiazole-4-carboxylate Biochemical standard Not applicable Hygroscopic; store at -20°C

Critical Insights :

  • Anticancer Activity : Methoxy-substituted derivatives demonstrate potent cytotoxicity, likely due to enhanced membrane permeability and tubulin polymerization inhibition .
  • Degradation Pathways : Methyl esters are prone to esterase-mediated hydrolysis in vivo, whereas sodium salts offer improved stability in aqueous media .

Biological Activity

Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate is a compound belonging to the thiazole family, which has garnered attention for its potential biological activities, particularly as an inhibitor of metallo-β-lactamases (MBLs). This article explores the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a thiazole ring and a carboxylate group. Its molecular formula is C7H9NO2SC_7H_9NO_2S, and it exhibits properties typical of thiazole derivatives, including potential antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds within the thiazole class exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains, particularly those resistant to β-lactam antibiotics.

  • Inhibition of Metallo-β-lactamases (MBLs) :
    • A study identified several 2-substituted 4,5-dihydrothiazole-4-carboxylic acids as novel MBL inhibitors. The structure-activity relationship showed that modifications at the 2-position significantly influenced inhibitory activity against MBLs like IMP-1 from Pseudomonas aeruginosa.
    • For instance, compound 4 , which is structurally similar to this compound, demonstrated an IC50 value of 5.5 µM against IMP-1, indicating strong potential for overcoming β-lactam resistance .
CompoundMBL TargetIC50 (µM)
4 IMP-15.5
10 Bla24.9

Anticancer Activity

Thiazole derivatives have also been evaluated for their anticancer properties. The presence of specific substituents on the thiazole ring can enhance cytotoxicity against various cancer cell lines.

  • Cytotoxic Effects :
    • Compounds with structural similarities to this compound have shown promising results in cytotoxicity assays. For example, certain derivatives exhibited IC50 values less than those of standard chemotherapeutics like doxorubicin in various cancer cell lines .
CompoundCell LineIC50 (µg/mL)
13 A-431< Doxorubicin
22 HT29< Doxorubicin

Structure-Activity Relationship (SAR)

The SAR studies highlight that the biological activity of this compound can be significantly influenced by:

  • The nature of substituents at the 2-position.
  • The presence of electron-donating or withdrawing groups.
  • The overall steric and electronic environment around the thiazole ring.

For instance, substituents that enhance hydrophobic interactions or provide additional hydrogen bonding capabilities tend to improve inhibitory potency against both bacterial enzymes and cancer cells .

Case Studies

Several case studies have demonstrated the efficacy of thiazole derivatives in clinical settings:

  • Case Study on MBL Inhibition :
    • A medicinal chemistry study synthesized various derivatives and tested their inhibitory effects against clinical isolates of Pseudomonas aeruginosa. The most active compounds were further evaluated for their ability to restore the efficacy of β-lactam antibiotics in resistant strains.
  • Anticancer Trials :
    • Clinical evaluations involving thiazole derivatives have shown promising results in reducing tumor growth in preclinical models. Compounds similar to this compound were included in combination therapies to enhance overall treatment efficacy.

Q & A

Q. What are the established synthetic routes for methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate?

The compound is synthesized via cyclocondensation reactions. A typical route involves reacting methyl 2-bromoacetate with thiourea under basic conditions (e.g., NaOH or KOH) at reflux temperatures. The thiazole ring forms via nucleophilic substitution, followed by intramolecular cyclization. Purification is achieved via recrystallization or column chromatography . Key intermediates and side products should be monitored using thin-layer chromatography (TLC) or HPLC.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm the thiazole ring structure, methyl ester group (δ3.73.9\delta \sim3.7–3.9 ppm for COOCH3_3), and dihydrothiazole protons (δ3.04.0\delta \sim3.0–4.0 ppm for SCH2_2 and NCH2_2) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS validates the molecular ion peak (e.g., m/z 187.05 for C6_6H9_9NO2_2S) and fragmentation patterns.
  • IR : Peaks at ~1700 cm1^{-1} (ester C=O) and ~1250 cm1^{-1} (C-S) confirm functional groups .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Stability studies should include:

  • Thermogravimetric Analysis (TGA) : To determine decomposition temperatures.
  • HPLC-PDA : Monitor degradation products (e.g., hydrolysis of the ester group in acidic/basic conditions).
  • Light exposure tests : UV-vis spectroscopy to detect photodegradation. Store in amber vials at –20°C under inert atmosphere for long-term stability .

Advanced Research Questions

Q. What computational methods predict reaction pathways for functionalizing the thiazole ring?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction energetics for sulfoxidation, alkylation, or acylation. ICReDD’s reaction path search methods integrate computed transition states with experimental validation to optimize conditions (e.g., mCPBA for sulfoxide formation) . Machine learning tools (e.g., Pistachio or Reaxys databases) prioritize feasible derivatives based on steric/electronic parameters .

Q. How can Design of Experiments (DoE) optimize synthesis yield and purity?

  • Variables : Temperature, reagent stoichiometry, catalyst loading.
  • Response Surface Methodology (RSM) : Central Composite Design (CCD) identifies optimal conditions (e.g., 70°C, 1.2 eq. thiourea, 0.5 mol% KI catalyst).
  • ANOVA : Statistically validates model significance (p < 0.05) .

Q. What strategies enable enantioselective synthesis of the (R)-configured dihydrothiazole?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) induce stereochemistry at C4. Chiral HPLC (Chiralpak IA column) or circular dichroism (CD) confirms enantiomeric excess (>90% ee) .

Q. How do structural modifications influence biological activity in SAR studies?

  • Substitution at C2 : Methyl vs. phenyl groups alter lipophilicity (logP) and antimicrobial potency.
  • Carboxamide derivatives : EDCI/HOBt-mediated coupling with aryl amines enhances cytotoxicity (e.g., IC50_{50} = 12 µM against MCF-7 cells) .
  • In vitro assays : MTT for cytotoxicity, MIC for antimicrobial activity, and ROS assays for mechanistic insights.

Methodological Considerations

Q. What analytical techniques resolve contradictions in reaction product identification?

  • 2D NMR (COSY, HSQC) : Distinguishes regioisomers (e.g., C4 vs. C5 substitution).
  • X-ray crystallography : Provides unambiguous structural confirmation for crystalline intermediates .
  • GC-MS : Detects volatile byproducts (e.g., methyl acetate from ester hydrolysis) .

Q. How can green chemistry principles improve the synthesis process?

  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity.
  • Catalysis : Use immobilized lipases for ester hydrolysis to reduce waste.
  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 18 hrs) and energy consumption .

Q. What computational tools model the compound’s pharmacokinetic properties?

  • ADMET Prediction : SwissADME or pkCSM estimates bioavailability (%F = 65), blood-brain barrier penetration (logBB = -0.8), and CYP450 inhibition.
  • Molecular Dynamics (MD) : Simulates binding to target proteins (e.g., COX-2 or β-tubulin) .

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